REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:15]=[CH:14][CH:13]=[CH:12][C:4]=1CC1OC(N)=NC=1.ClC(CC1C=CC=CC=1OC)C=O.[NH2:29]C(N)=O>C(O)C>[CH3:1][O:2][C:3]1[CH:15]=[CH:14][CH:13]=[CH:12][C:4]=1[NH2:29]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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COC1=C(CC2=CN=C(O2)N)C=CC=C1
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Name
|
|
Quantity
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10 g
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Type
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reactant
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Smiles
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ClC(C=O)CC1=C(C=CC=C1)OC
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Name
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|
Quantity
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9.6 g
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Type
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reactant
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Smiles
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NC(=O)N
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Name
|
|
Quantity
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250 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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at reflux overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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The solvent was evaporated to dryness
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Type
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ADDITION
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Details
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The residue was diluted with dichloromethane (250 mL)
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Type
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WASH
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Details
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washed with sodium hydroxide (10% aqueous solution, 100 mL) and water (50 mL)
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Type
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EXTRACTION
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Details
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The organic layer was extracted three times with hydrochloric acid (5% aqueous solution, 250 mL)
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Type
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EXTRACTION
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Details
|
extracted three times with dichloromethane (300 mL)
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Type
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CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel column chromatography
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Name
|
|
Type
|
product
|
Smiles
|
COC1=C(N)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |